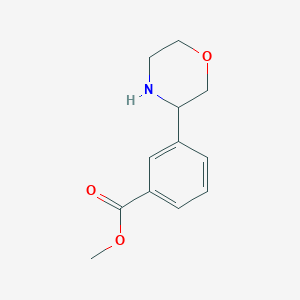
Methyl 3-(morpholin-3-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(morpholin-3-yl)benzoate is an organic compound that features a morpholine ring attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(morpholin-3-yl)benzoate can be synthesized through a multi-step process involving the formation of the morpholine ring and subsequent esterification. One common method involves the reaction of 3-aminobenzoic acid with morpholine under acidic conditions to form the intermediate 3-(morpholin-3-yl)benzoic acid. This intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(morpholin-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Methyl 3-(morpholin-3-yl)benzyl alcohol.
Substitution: Nitro or halogen-substituted derivatives of this compound.
Scientific Research Applications
Methyl 3-(morpholin-3-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-(morpholin-3-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(piperidin-3-yl)benzoate: Similar structure but with a piperidine ring instead of a morpholine ring.
Methyl 3-(pyrrolidin-3-yl)benzoate: Contains a pyrrolidine ring instead of a morpholine ring.
Methyl 3-(azepan-3-yl)benzoate: Features an azepane ring instead of a morpholine ring.
Uniqueness
Methyl 3-(morpholin-3-yl)benzoate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 3-morpholin-3-ylbenzoate |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)10-4-2-3-9(7-10)11-8-16-6-5-13-11/h2-4,7,11,13H,5-6,8H2,1H3 |
InChI Key |
MKIWNWZCGPXUAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2COCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















